molecular formula C23H22N4O3 B2555296 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide CAS No. 1112292-91-7

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide

Numéro de catalogue: B2555296
Numéro CAS: 1112292-91-7
Poids moléculaire: 402.454
Clé InChI: PMJSRNNZPCBNBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a piperidine-carboxamide moiety. The benzofuropyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and receptor modulation .

Propriétés

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-17-10-8-16(9-11-17)26-23(28)15-5-4-12-27(13-15)22-21-20(24-14-25-22)18-6-2-3-7-19(18)30-21/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSRNNZPCBNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3), and the products are confirmed using various spectroscopic methods .

Analyse Des Réactions Chimiques

1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Applications De Recherche Scientifique

1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The molecular targets include various receptor tyrosine kinases, which are often overexpressed in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Benzofuropyrimidine Derivatives

Compound Name Substituent on Piperidine-3-carboxamide Molecular Formula Molecular Weight (g/mol) Key Features Source (Evidence)
Target Compound N-(4-methoxyphenyl) C23H22N4O3 402.45 Methoxy group enhances solubility N/A
BS-9160 N-(1-benzylpiperidin-4-yl) C27H29N5O2 457.55 Increased lipophilicity due to benzyl
1-(Benzofuro[...]-N-(4-ethoxyphenyl) N-(4-ethoxyphenyl) C22H24N4O3 416.45 Ethoxy group may improve metabolic stability
1-(Benzofuro[...]-N-(4-propoxybenzyl) N-(4-propoxybenzyl) C24H26N4O3 444.53 Propoxy chain alters pharmacokinetics
N-(Cyclopropylmethyl) analog N-(cyclopropylmethyl) C20H22N4O2 350.40 Cyclopropyl enhances metabolic resistance
2-(Benzofuro[...]sulfanylacetamide analog Sulfanyl linkage to 4-methoxyphenyl C19H15N3O3S 373.41 Sulfur atom influences electronic properties

Key Research Findings

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Ethoxy/Propoxy Groups : The methoxy group in the target compound balances solubility and metabolic stability. Ethoxy and propoxy substituents in analogs (e.g., ) may prolong half-life but reduce aqueous solubility due to increased hydrophobicity.
  • Benzylpiperidinyl vs. In contrast, the cyclopropylmethyl group () offers conformational rigidity, which may improve metabolic stability.

Functional Group Modifications

  • Carboxamide vs. Sulfanylacetamide Linkage : The sulfanylacetamide analog () replaces the piperidine-carboxamide with a sulfur-containing linkage, altering hydrogen-bonding capacity and electronic distribution. This could impact target selectivity or binding kinetics.

Activité Biologique

1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining elements of benzofuran, pyrimidine, and piperidine, which contributes to its diverse pharmacological properties. The molecular formula is C26H28N4O3, with a molecular weight of 444.54 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves aza-Wittig reactions, where iminophosphoranes react with isocyanates to form carbodiimide intermediates, followed by reactions with nitrogen-oxygen-containing nucleophiles. Sodium ethoxide or potassium carbonate often serves as catalysts in these reactions. The resultant structure includes a benzofuro[3,2-d]pyrimidine core linked to a piperidine moiety via a carboxamide group, enhancing its biological activity potential .

The biological activity of 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is primarily attributed to its ability to inhibit protein kinases. These enzymes are crucial in regulating cell growth, differentiation, and metabolism. By targeting receptor tyrosine kinases that are often overexpressed in cancer cells, the compound can effectively impede cancer cell proliferation .

Anticancer Properties

Research indicates that compounds similar to 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .

Inhibition of Inflammatory Pathways

Additionally, this compound has shown potential as an inhibitor of inflammatory pathways. It has been reported to reduce interleukin-1 beta (IL-1β) release in LPS/ATP-stimulated human macrophages, suggesting its role as a modulator of the NLRP3 inflammasome pathway .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundIC50 (µM)Biological Activity
Compound A10IL-1β inhibition
Compound B12Anti-cancer activity
Compound C8Apoptosis induction

These findings highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide?

  • Methodology : The compound’s synthesis can be optimized using nucleophilic substitution and coupling reactions. For example, piperidine-3-carboxamide derivatives are synthesized via reactions in DMF or methanol with Na₂CO₃ as a base, as demonstrated for structurally related compounds . Key intermediates like benzofuropyrimidine can be prepared via cyclization of halogenated precursors under reflux conditions. Purification is typically achieved via column chromatography.
  • Data : Typical yields range from 60–90%, depending on solvent choice and reaction time. For example, methyl 4-((3-carbamoylpiperidin-1-yl)methyl)benzoate (a related compound) achieved 91% yield in DMF .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For instance, piperidine carboxamide protons resonate at δ 2.5–3.5 ppm, while aromatic protons in the benzofuropyrimidine moiety appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₀N₄O₃ at m/z 409.15) .
  • IR : Stretching vibrations for amide (1650–1700 cm⁻¹) and ether (1200–1250 cm⁻¹) groups confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzofuropyrimidine (e.g., electron-withdrawing groups at position 4) or the 4-methoxyphenyl group (e.g., replacing methoxy with halogens).
  • Assays : Test kinase inhibition (e.g., FLT3, CDK2/4/6) using biochemical assays with IC₅₀ determination. For example, pyrazole-carboxamide derivatives showed IC₅₀ values <10 nM against FLT3 in MV4-11 leukemia cells .
    • Data : SAR for similar compounds revealed that trifluoromethyl groups enhance metabolic stability and lipophilicity, improving pharmacokinetics .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Use hydrochloride salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the carboxamide moiety.
  • Formulation : Use PEG-based nanoemulsions or cyclodextrin complexes. For example, CGRP receptor antagonists achieved >90% solubility via salt formation and formulation optimization .
    • Data : Compound 4 in demonstrated 30 mg/mL solubility in water, enabling intranasal bioavailability in rabbits .

Q. How can conflicting data on biological activity be resolved?

  • Methodology :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding.
  • Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins KinomeScan) to identify unintended interactions.
    • Example : FLT3 inhibitors in showed discrepancies in IC₅₀ between enzymatic and cellular assays, resolved by correlating phospho-STAT5 suppression with apoptosis markers .

Notes

  • Contradictions : Synthesis yields vary with solvent polarity (e.g., DMF vs. methanol). Prioritize polar aprotic solvents for higher yields .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.